

## Technical Support Center: LY2886721 and Blood-Brain Barrier Penetration

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Compound of Interest

Compound Name: LY2886721 hydrochloride

Cat. No.: B580903 Get Quote

Welcome to the technical support center for researchers working with the BACE1 inhibitor, LY2886721. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to assessing the blood-brain barrier (BBB) penetration of this and similar compounds. While LY2886721 demonstrated central A $\beta$  pharmacodynamic responses in preclinical and clinical studies, its development was discontinued due to liver toxicity issues.[1][2][3][4] This guide will help you navigate the complexities of evaluating CNS exposure for BACE1 inhibitors.

## Frequently Asked Questions (FAQs)

Q1: Does LY2886721 cross the blood-brain barrier?

A1: Yes, preclinical and early clinical data indicate that LY2886721 crosses the blood-brain barrier. Studies in PDAPP mice showed that oral administration of LY2886721 led to a significant dose-dependent reduction of A $\beta$ 1-x in both the hippocampus and cortex.[5][6][7] Furthermore, in healthy human subjects, single and multiple doses of LY2886721 resulted in potent and persistent lowering of amyloid- $\beta$  in plasma and lumbar cerebrospinal fluid (CSF).[5] [8] This demonstrates that the compound engages its central target.

Q2: What are the common challenges in assessing the BBB penetration of BACE1 inhibitors like LY2886721?

A2: A primary challenge for many small molecule BACE1 inhibitors is their susceptibility to efflux transporters at the BBB, such as P-glycoprotein (P-gp). This can lead to a lower than



expected unbound drug concentration in the brain, even if the compound shows good passive permeability in vitro. Additionally, accurately quantifying the unbound brain-to-plasma concentration ratio (Kp,uu) is critical but can be technically demanding.

Q3: Why was the clinical development of LY2886721 discontinued?

A3: The Phase II clinical trial for LY2886721 was terminated due to findings of abnormal liver biochemical tests in some participants.[1][2][9] Eli Lilly, the developer, stated that they believed these findings were not related to the BACE1 inhibition mechanism itself.[1][2]

Q4: What is the mechanism of action of LY2886721?

A4: LY2886721 is a potent and selective inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1).[6][7] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces amyloid- $\beta$  (A $\beta$ ) peptides. By inhibiting BACE1, LY2886721 reduces the production of A $\beta$ .[5][7]

### **Troubleshooting Guide: Assessing BBB Penetration**

This guide provides a structured approach to troubleshooting common issues encountered when evaluating the CNS penetration of BACE1 inhibitors.

#### Issue: Low or variable brain concentrations in vivo.

Question: My in vivo experiments with a BACE1 inhibitor show low or inconsistent concentrations in the brain tissue despite good systemic exposure. What could be the cause?

Possible Causes and Troubleshooting Steps:

- P-glycoprotein (P-gp) Efflux: Many BACE1 inhibitors are substrates for P-gp, which actively transports the compound out of the brain.
  - Troubleshooting: Conduct an in vitro transporter assay, such as the MDR1-MDCKII permeability assay, to determine if your compound is a P-gp substrate. An efflux ratio greater than 2 is indicative of active efflux.
- High Plasma Protein Binding: Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can limit the amount of drug available for brain



#### penetration.

- Troubleshooting: Determine the fraction of your compound that is unbound to plasma proteins (fu,plasma) using equilibrium dialysis.
- Rapid Metabolism in the Brain: The compound may be rapidly metabolized within the brain tissue itself.
  - Troubleshooting: While technically challenging, brain slice methods or in situ brain perfusion can provide insights into brain metabolism.

### **Quantitative Data Summary**

The following tables summarize key in vitro and in vivo parameters for LY2886721 based on available data.

In Vitro Activity of LY2886721	
Parameter	Value
hBACE1 IC50	20.3 nM[6][7]
hBACE2 IC50	10.2 nM[6][7]
HEK293Swe Cellular Aβ IC50	18.7 nM[7]
PDAPP Neuronal Culture Aβ IC50	10.7 nM[7]
In Vivo Pharmacodynamic Effects of LY2886721 in PDAPP Mice (3 hours postdose)	
Dose	Brain Aβ Reduction
3 mg/kg	~20%[7]
10 mg/kg	Not specified
30 mg/kg	~65%[7]



# Experimental Protocols MDR1-MDCKII Permeability Assay

Objective: To determine if a compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.

#### Methodology:

- Cell Culture: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDR1-MDCKII) are cultured on semi-permeable filter supports in a transwell plate system to form a confluent monolayer.
- Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate. Samples are taken from the opposite chamber at specified time points.
- Quantification: The concentration of the compound in the samples is quantified by LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.

### In Vivo Microdialysis for Unbound Brain Concentration

Objective: To measure the unbound concentration of a compound in the brain interstitial fluid (ISF) of a living animal.

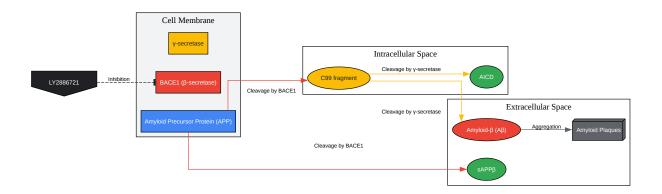
#### Methodology:

- Animal Model: Typically, rats or mice are used for these studies.
- Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the target brain region of an anesthetized animal.



- Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
- Sampling: As the perfusate flows through the probe, the unbound compound in the surrounding ISF diffuses across the membrane into the perfusate. The collected dialysate is then analyzed.
- Quantification: The concentration of the compound in the dialysate is measured using a sensitive analytical method like LC-MS/MS.
- Data Analysis: The unbound brain concentration is calculated by correcting for the in vitro recovery of the probe.

# Visualizations BACE1 Signaling Pathway in Alzheimer's Disease

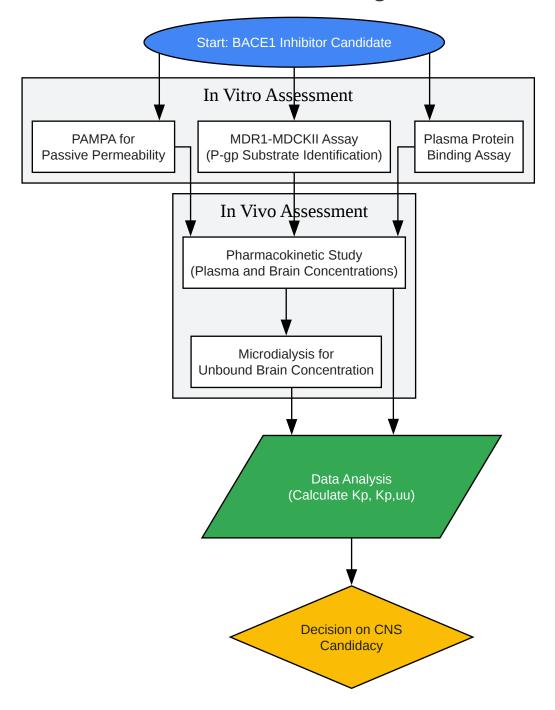


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Caption: Amyloidogenic pathway and the inhibitory action of LY2886721 on BACE1.



## **Experimental Workflow for Assessing BBB Penetration**



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